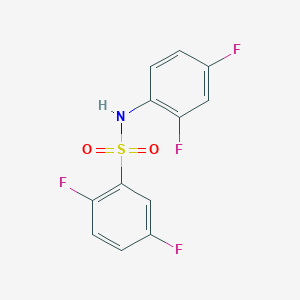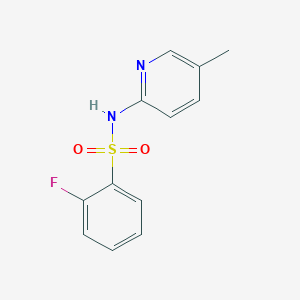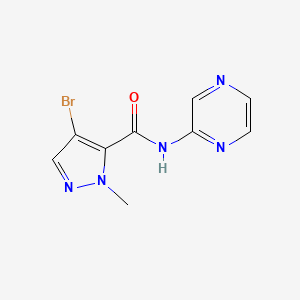![molecular formula C17H14ClF3N6S B10960935 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960935.png)
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzothieno ring, and a triazolo-pyrimidine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate starting materials under specific conditions to form the pyrazole ring.
Introduction of the trifluoromethyl group: This is achieved through a reaction with trifluoromethylating agents.
Formation of the benzothieno ring: This step involves cyclization reactions to form the benzothieno ring.
Formation of the triazolo-pyrimidine moiety: This is achieved through a series of cyclization and condensation reactions.
Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions.
Cyclization: Cyclization reactions can be used to form additional ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It has shown promising results in reducing inflammation and protecting neuronal cells.
Cancer Research: The compound has been investigated for its potential as a CDK2 inhibitor, showing significant cytotoxic activity against various cancer cell lines.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Chemical Biology: It is used as a tool compound in chemical biology to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple molecular targets and pathways:
Comparison with Similar Compounds
2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Triazolo-pyrimidine hybrids: These compounds share similar neuroprotective and anti-inflammatory properties.
Thiopyrimidine derivatives: These compounds have shown antimicrobial and anticancer activities.
The uniqueness of 2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its combination of structural features and diverse biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H14ClF3N6S |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
4-[[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C17H14ClF3N6S/c1-8-13(18)14(17(19,20)21)25-26(8)6-11-23-15-12-9-4-2-3-5-10(9)28-16(12)22-7-27(15)24-11/h7H,2-6H2,1H3 |
InChI Key |
YBXQWURJOVXZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methoxyphenyl)sulfonyl]-4-(2-methylpropyl)piperazine](/img/structure/B10960863.png)

![13-(difluoromethyl)-4-[(2-methyl-4-nitroimidazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960869.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960874.png)
![N-hexyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960881.png)
![5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10960882.png)



![N-(1-benzyl-1H-pyrazol-3-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960896.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10960902.png)

![3-(5-chloro-2-methoxyphenyl)-5-[2-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-1,2,4-oxadiazole](/img/structure/B10960915.png)

